molecular formula C7H6BrFN2O B8170982 2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide

2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide

Cat. No.: B8170982
M. Wt: 233.04 g/mol
InChI Key: CBTNAHQVDHEDSY-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide is a halogenated pyridine derivative with a bromine atom at the 2-position, a fluorine atom at the 5-position, and a methylamino group attached to the carboxamide at the 4-position. This compound is of interest in various scientific research applications due to its unique chemical structure and reactivity.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 2-bromo-5-fluoropyridine as the starting material.

  • N-Methylation: The pyridine nitrogen is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.

  • Carboxamide Formation: The carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base.

Industrial Production Methods: Industrial production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically at the pyridine ring, to form various oxidized products.

  • Reduction: Reduction reactions can be performed to reduce the bromine or fluorine atoms, leading to different derivatives.

  • Substitution: Substitution reactions at the pyridine ring or the carboxamide group can introduce various functional groups, resulting in a wide range of derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas are used.

  • Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Derivatives with reduced halogen atoms.

  • Substitution Products: A variety of functionalized pyridine derivatives.

Scientific Research Applications

2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide is used in various scientific research fields:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluoro-N-methylpyridine-4-carboxamide exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

  • 2-Bromo-4-fluoropyridine

  • 5-Bromo-2-fluoropyridine

  • 2-Bromo-5-chloropyridine

  • 6-Bromo-3-fluoro-2-methylpyridine

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structure allows for a wide range of chemical transformations, making it an important compound in various fields.

Would you like more information on any specific aspect of this compound?

Properties

IUPAC Name

2-bromo-5-fluoro-N-methylpyridine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFN2O/c1-10-7(12)4-2-6(8)11-3-5(4)9/h2-3H,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBTNAHQVDHEDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC(=NC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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